molecular formula C18H16N2O2 B060610 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione CAS No. 175204-25-8

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione

Cat. No.: B060610
CAS No.: 175204-25-8
M. Wt: 292.3 g/mol
InChI Key: CDQDQDSGKAKONQ-UHFFFAOYSA-N
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Description

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C18H16N2O2 It is characterized by a cyclobutene ring substituted with two benzylamino groups at the 3 and 4 positions and two ketone groups at the 1 and 2 positions

Preparation Methods

The synthesis of 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with benzylamine. One common method includes the following steps:

    Starting Materials: Squaric acid and benzylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: Squaric acid is dissolved in the solvent, and benzylamine is added dropwise. The mixture is heated under reflux for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino groups, where nucleophiles such as halides or alkoxides replace the benzyl groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione involves interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 3,4-Bis(benzylamino)cyclobut-3-ene-1,2-dione include:

    3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: This compound has methylamino groups instead of benzylamino groups, leading to different chemical and biological properties.

    3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione:

    3,4-Bis(aminophenyl)cyclobut-3-ene-1,2-dione: This compound has aminophenyl groups, which can participate in additional types of chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-17-15(19-11-13-7-3-1-4-8-13)16(18(17)22)20-12-14-9-5-2-6-10-14/h1-10,19-20H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQDQDSGKAKONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)C2=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340070
Record name 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-25-8
Record name 3,4-Bis[(phenylmethyl)amino]-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-bis(benzylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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